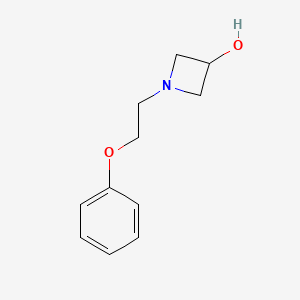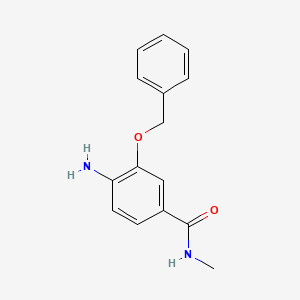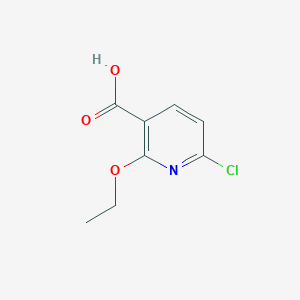
4-Chloro-6-ethyl-5-methylpyrimidine
Vue d'ensemble
Description
“4-Chloro-6-ethyl-5-methylpyrimidine” is a chemical compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.61 g/mol.
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-ethyl-5-methylpyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The exact structural details could not be found in the available resources.Chemical Reactions Analysis
Specific chemical reactions involving “4-Chloro-6-ethyl-5-methylpyrimidine” are not available in the current resources. Pyrimidines, in general, are involved in a wide range of chemical reactions, including those in the synthesis of pharmaceuticals and agrochemicals .Applications De Recherche Scientifique
Pharmacology
4-Chloro-6-ethyl-5-methylpyrimidine: is a valuable compound in pharmacology due to its role as a building block in the synthesis of various drugs. It has been identified as a key intermediate in the development of molecules with potential anti-inflammatory properties . The compound’s structure allows for the creation of pyrimidine derivatives, which are known to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, and antifungal activities .
Organic Synthesis
In organic chemistry, 4-Chloro-6-ethyl-5-methylpyrimidine serves as an important intermediate. It is utilized in the synthesis of more complex pyrimidine derivatives through various chemical reactions, such as oxidative annulation and multicomponent coupling reactions . These derivatives are crucial for further chemical studies and the development of new organic compounds.
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, where it is used to create heterocyclic scaffolds. These scaffolds are foundational structures in many drugs and are essential for the development of new therapeutic agents . Pyrimidine scaffolds, in particular, are associated with a wide range of biological activities and are integral to the structure of DNA and RNA.
Industrial Applications
4-Chloro-6-ethyl-5-methylpyrimidine: is recognized as an important raw material and intermediate in various industrial applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, highlighting its versatility and importance in different sectors .
Agricultural Research
While direct references to the use of 4-Chloro-6-ethyl-5-methylpyrimidine in agricultural research are not readily available, pyrimidine derivatives are often explored for their potential use in this field. They may be involved in the development of new agrochemicals or studied for their effects on plant growth and protection .
Biochemical Studies
In biochemical research, 4-Chloro-6-ethyl-5-methylpyrimidine can be used as a reference standard for pharmaceutical testing, ensuring the accuracy and reliability of experimental results . Its role in biochemical studies is crucial for understanding the interactions and effects of various compounds at the molecular level.
Mécanisme D'action
Propriétés
IUPAC Name |
4-chloro-6-ethyl-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-5(2)7(8)10-4-9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHJVRWXUUBDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethyl-5-methylpyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468886.png)
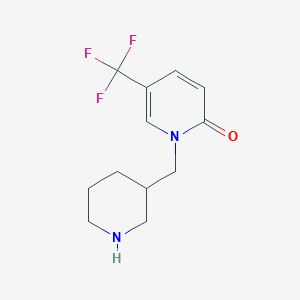
![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)

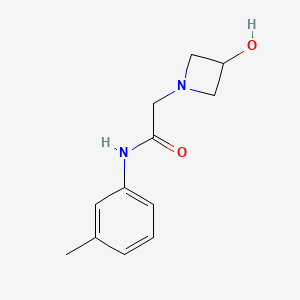
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)
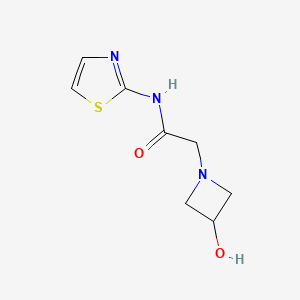
![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)
